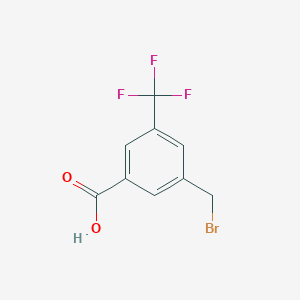

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid

説明

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring a bromomethyl (-CH$2$Br) group at the 3-position and a trifluoromethyl (-CF$3$) group at the 5-position of the aromatic ring. This compound is structurally characterized by its dual functional groups, which confer unique reactivity and physicochemical properties. The bromomethyl group acts as a versatile leaving group, enabling nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group enhances the acidity of the carboxylic acid moiety (pKa ~2–3) compared to unsubstituted benzoic acids (pKa ~4.2). These attributes make it a valuable intermediate in medicinal chemistry, materials science, and agrochemical synthesis, particularly for constructing complex molecules via cross-coupling or alkylation reactions .

特性

IUPAC Name |

3-(bromomethyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-4-5-1-6(8(14)15)3-7(2-5)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIQUSXZKMQSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Pharmaceutical Synthesis

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of substance P (neurokinin-1) receptor antagonists , which are important for treating conditions such as:

- Inflammatory diseases

- Psychiatric disorders

- Emesis (nausea and vomiting)

The compound's bromomethyl group allows for further functionalization, enabling the creation of diverse analogs with enhanced biological activity .

Chemical Probes and Labeling

This compound is also employed in the synthesis of chemical probes that facilitate the study of biological processes. For instance, it can be used to create trifunctional building blocks that include light-activated diazirines. These probes enable UV light-induced covalent modifications of biological targets, which is crucial for investigating protein interactions and functions in cellular environments .

Material Science

In materials science, 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid can be integrated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Its trifluoromethyl group imparts unique characteristics that are beneficial for developing advanced materials with specific functionalities.

Case Study 1: Development of Neurokinin-1 Receptor Antagonists

Research published in The Journal of Organic Chemistry details the synthesis of a series of neurokinin-1 receptor antagonists derived from 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid. These compounds demonstrated potent activity against substance P, showcasing their potential therapeutic applications in treating various neurogenic inflammatory conditions .

Case Study 2: Chemical Probes for Biological Research

A study highlighted the use of 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid in creating photoaffinity labeling probes. These probes were used to investigate protein interactions involved in calcium release mechanisms in skeletal muscle cells, demonstrating the compound's utility in chemical biology .

作用機序

The mechanism of action of 3-(bromomethyl)-5-(trifluoromethyl)benzoic acid involves its ability to undergo various chemical reactions that modify its structure and reactivity. The bromomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it an attractive candidate for drug development. The molecular targets and pathways involved depend on the specific application and the nature of the modifications introduced by the compound.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(bromomethyl)-5-(trifluoromethyl)benzoic acid, highlighting differences in substituent positions, halogen types, and functional groups:

Physicochemical Properties

- Acidity : The trifluoromethyl group lowers the pKa of the carboxylic acid by ~2 units compared to benzoic acid. Bromine or chlorine substituents further modulate acidity through inductive effects.

- Lipophilicity: LogP values increase with halogen size (Cl < Br < CF$_3$), influencing solubility and membrane permeability. The bromomethyl derivative (estimated LogP ~2.5) is more lipophilic than its amino counterpart (LogP ~1.8) .

生物活性

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by a bromomethyl group and trifluoromethyl substituent, contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C₈H₄BrF₃O₂

- Molecular Weight : 269.02 g/mol

- CAS Number : 2090298-17-0

Biological Activity

The biological activity of 3-(bromomethyl)-5-(trifluoromethyl)benzoic acid has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar trifluoromethyl-substituted benzoic acids possess significant activity against resistant bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 1 µg/mL against certain pathogens .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid | TBD | S. aureus |

| 4-Bromo-3-methyl derivative | 0.5 | MRSA |

| Trifluoro aniline derivatives | 1-4 | Various strains |

Anticancer Activity

The anticancer potential of fluorinated compounds has been well documented. In vitro studies have demonstrated that 3-(bromomethyl)-5-(trifluoromethyl)benzoic acid can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The presence of the bromomethyl group may enhance its interaction with biological targets such as enzymes involved in cancer metabolism .

The proposed mechanism of action for 3-(bromomethyl)-5-(trifluoromethyl)benzoic acid involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or reduced viability in bacteria.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various derivatives of trifluoromethyl benzoic acids demonstrated that the addition of the bromomethyl group significantly enhanced antimicrobial activity against resistant strains of bacteria .

- Results indicated that compounds with both bromine and trifluoromethyl substituents had lower MIC values compared to their non-fluorinated counterparts.

- Cytotoxicity Assessment :

準備方法

Table 1: Summary of Key Reaction Conditions and Yields

| Reaction Step | Reagents | Temperature | Solvent | Typical Yield | References |

|---|---|---|---|---|---|

| Bromination | Bromine, catalyst | 80-150°C | Chlorinated hydrocarbons | >90% | CA2374595A1 |

| Grignard Formation | Mg, THF | 0°C | THF | 80-85% | US6489507B1 |

| Carboxylation | CO₂ | <0°C | THF | 80%+ | US6489507B1 |

Concluding Remarks

The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is well-established through a sequence involving regioselective halogenation, Grignard reagent formation, and subsequent carboxylation with carbon dioxide. The process benefits from low-temperature conditions during Grignard formation and CO₂ bubbling, which enhances yield and purity. This methodology is adaptable for large-scale manufacturing, with optimized reaction parameters derived from extensive research and patent literature.

Q & A

Q. Basic

- ¹H/¹³C NMR : Resolve substituent positions (e.g., bromomethyl at C3, trifluoromethyl at C5) via splitting patterns and coupling constants. The trifluoromethyl group appears as a singlet (~δ 120–125 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₉H₆BrF₃O₂; theoretical ~283.0 g/mol) and fragmentation patterns to distinguish isomers .

How can computational tools aid in predicting synthetic pathways and reactivity for this compound?

Advanced

AI-driven platforms (e.g., Template_relevance Reaxys) analyze reaction databases to propose viable routes, such as boronic acid intermediate formation or photocatalytic bromination . Density Functional Theory (DFT) calculations predict regioselectivity in cross-coupling reactions by modeling transition-state energies. For instance, the electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position, favoring C-Br bond formation at C3 .

What strategies mitigate competing side reactions during the introduction of the bromomethyl group?

Q. Advanced

- Protecting Group Chemistry : Temporarily protect the carboxylic acid (e.g., methyl ester formation) to prevent nucleophilic attack during bromination .

- Low-Temperature Bromination : Use N-bromosuccinimide (NBS) in DCM at 0°C to reduce radical-mediated over-bromination .

- Regioselective Catalysis : Employ directing groups (e.g., boronic acids) to position the bromomethyl group selectively. Evidence shows that boronate esters stabilize intermediates, enhancing C3 functionalization .

How should researchers address inconsistencies in reported physical properties (e.g., melting points) of related benzoic acid derivatives?

Data Contradiction Analysis

Discrepancies in melting points (e.g., 140–144°C vs. 99–102°C for similar compounds ) often arise from purity variations or polymorphism . To resolve:

- Standardized Recrystallization : Use solvents like ethanol/water mixtures to isolate pure polymorphs.

- DSC/TGA Analysis : Differentiate between metastable and stable crystalline forms .

- Cross-Validate with XRD : Confirm molecular packing via single-crystal X-ray diffraction .

How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Advanced

The -CF₃ group’s strong electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution but enhancing SN2 reactivity at the bromomethyl site. This facilitates nucleophilic displacements (e.g., with amines or thiols) under mild conditions (e.g., K₂CO₃ in DMF, 50°C) . Kinetic studies show that -CF₃ increases the leaving group ability of bromide by stabilizing transition states through inductive effects .

What are the applications of this compound in medicinal chemistry, and how is its bioactivity validated?

Advanced

The bromomethyl group serves as a handle for prodrug conjugation (e.g., ester linkages to antifungal agents ). Docking studies reveal that trifluoromethyl enhances binding to microbial enzymes (e.g., leucyl-tRNA synthetase) via hydrophobic interactions. Validate bioactivity via:

- MIC Assays : Test against Candida spp. or Aspergillus spp. .

- Enzyme Inhibition Studies : Measure IC₅₀ values using purified target enzymes .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。